molecular formula C18H23N3O4S B2421626 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine CAS No. 2379978-90-0

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine

Cat. No.: B2421626
CAS No.: 2379978-90-0
M. Wt: 377.46
InChI Key: NBYZWKIZWUJAQU-UHFFFAOYSA-N
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Description

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Methoxy Group: The methoxy group is added through methylation reactions, using reagents such as methyl iodide.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Final Coupling: The final compound is obtained by coupling the piperidine and pyrimidine intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used, such as substituted piperidines or pyrimidines.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological molecules. The pyrimidine ring can participate in π-π stacking interactions with nucleic acids, potentially affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-10-19-18(20-11-14)25-13-15-6-5-9-21(12-15)26(22,23)17-8-4-3-7-16(17)24-2/h3-4,7-8,10-11,15H,5-6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYZWKIZWUJAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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